molecular formula C18H14N2OS B2655414 4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 846592-14-1

4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine

Cat. No.: B2655414
CAS No.: 846592-14-1
M. Wt: 306.38
InChI Key: YJIMRQYNSJBVEG-UHFFFAOYSA-N
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Description

4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is part of the benzofuro[3,2-d]pyrimidine family, which is known for its complex structure and potential therapeutic properties.

Preparation Methods

The synthesis of 4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzylthiourea. This intermediate is then reacted with 2-aminobenzofuran under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the methylbenzylthio group is replaced by other nucleophiles like amines or alcohols.

Scientific Research Applications

4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.

    Medicine: Research has indicated its potential as a therapeutic agent due to its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine can be compared with other benzofuro[3,2-d]pyrimidine derivatives, such as:

    4-(Methylthio)benzofuro[3,2-d]pyrimidine: Similar in structure but lacks the methylbenzyl group, which may result in different biological activities.

    4-(Phenylthio)benzofuro[3,2-d]pyrimidine: Contains a phenyl group instead of a methylbenzyl group, potentially altering its chemical reactivity and biological properties.

    4-(Benzylthio)benzofuro[3,2-d]pyrimidine: Similar to the target compound but without the methyl group, which may affect its solubility and interaction with biological targets.

Properties

IUPAC Name

4-[(4-methylphenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS/c1-12-6-8-13(9-7-12)10-22-18-17-16(19-11-20-18)14-4-2-3-5-15(14)21-17/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIMRQYNSJBVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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